
2H-1,3-Diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is part of the diazepine family, which is known for its diverse pharmacological properties. Diazepines have been extensively studied due to their potential therapeutic applications, including anxiolytic, sedative, and anticonvulsant activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepine can be achieved through various methods. One common approach involves the photolysis of 3-azidopyridines in the presence of sodium methoxide, resulting in ring expansion to form this compound . Another method includes the use of heterocyclic ketene aminals (HKAs) in a one-pot three-component reaction with arylglyoxal monohydrates or salicylaldehyde under catalyst-free conditions in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted diazepines, dihydro derivatives, and various functionalized diazepine compounds.
Aplicaciones Científicas De Investigación
2H-1,3-Diazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the activity of GABA, the compound exerts its anxiolytic and sedative effects . The modulation of GABA receptors leads to increased inhibitory neurotransmission, resulting in a calming effect on the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodiazepine: Known for its anxiolytic and sedative properties, commonly used in medications like diazepam.
Oxazepine: Contains an oxygen atom in the ring, exhibiting different pharmacological activities.
Thiazepine: Contains a sulfur atom, used in various therapeutic applications.
Uniqueness of 2H-1,3-Diazepine
This compound is unique due to its specific ring structure and the presence of two nitrogen atoms, which contribute to its distinct chemical reactivity and pharmacological profile. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
291-88-3 |
|---|---|
Fórmula molecular |
C5H6N2 |
Peso molecular |
94.11 g/mol |
Nombre IUPAC |
2H-1,3-diazepine |
InChI |
InChI=1S/C5H6N2/c1-2-4-7-5-6-3-1/h1-4H,5H2 |
Clave InChI |
MSRJJSCOWHWGGX-UHFFFAOYSA-N |
SMILES canónico |
C1N=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



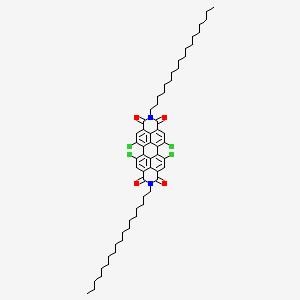
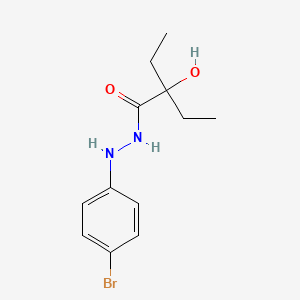


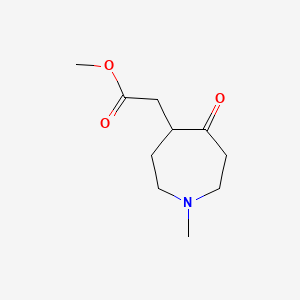
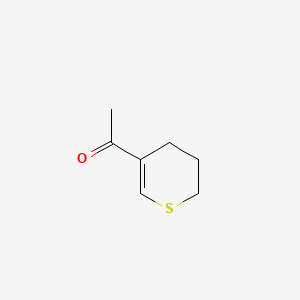
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13830508.png)
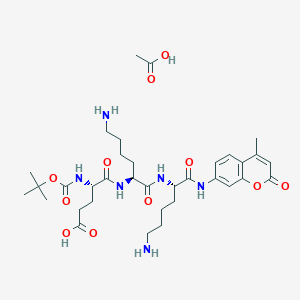
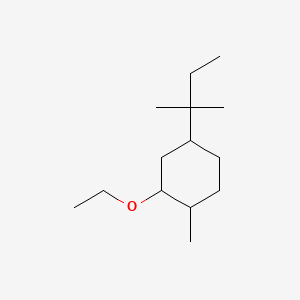
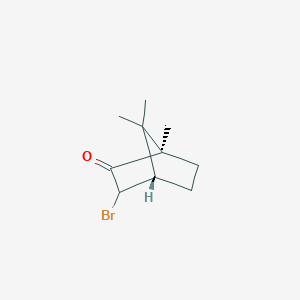

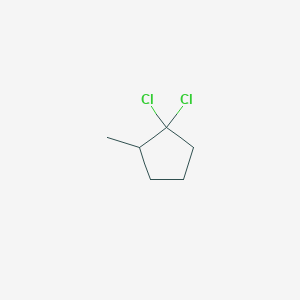
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)
